

M617 TFA: A Comparative Guide to its Galanin Receptor 1 Binding Affinity

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Compound of Interest

Compound Name: M617 TFA

Cat. No.: B1139626

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This guide provides a comprehensive comparison of the binding affinity of **M617 TFA** for the galanin receptor 1 (GALR1) against other relevant galanin receptor agonists. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.

Comparative Analysis of Binding Affinity (Ki)

M617 TFA is a potent and selective agonist for the galanin receptor 1 (GALR1). Its binding affinity, as determined by the inhibition constant (Ki), is significantly higher for GALR1 compared to the galanin receptor 2 (GALR2), indicating its selectivity. The following table summarizes the binding affinities of M617 and other galanin receptor agonists.

| Compound | GALR1 Ki (nM) | GALR2 Ki (nM) | Selectivity (GALR2 Ki / GALR1 Ki) |
|----------|-----------------|---------------------|-----------------------------------|
| M617 | 0.23 | 5.71 | ~25 |
| Galnon | 11,700 | 34,100 | ~2.9 |
| AR-M961 | 0.403 (IC50)[1] | 1.74 (IC50, rat)[1] | ~4.3 |
| AR-M1896 | 879 (IC50)[1] | 1.76 (IC50, rat)[1] | ~0.002 |

Note: IC50 values for AR-M961 and AR-M1896 are provided as a proxy for binding affinity. Lower Ki and IC50 values indicate higher binding affinity.

Experimental Protocols: Determination of K_i by Competitive Radioligand Binding Assay

The determination of the inhibition constant (K_i) is crucial for characterizing the binding affinity of a ligand to its receptor. A competitive radioligand binding assay is the standard method for this purpose.

Principle

This assay measures the ability of a test compound (e.g., M617) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., GALR1). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_{50} value. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation.

Materials

- Receptor Source: Cell membranes prepared from cells stably expressing the human GALR1.
- Radioligand: A high-affinity radiolabeled ligand for GALR1 (e.g., [^{125}I]-galanin).
- Test Compound: **M617 TFA** and other compounds to be tested.
- Assay Buffer: Tris-HCl buffer with appropriate supplements (e.g., $MgCl_2$, BSA).
- Filtration System: Glass fiber filters and a vacuum manifold.
- Scintillation Counter: To measure radioactivity.

Procedure

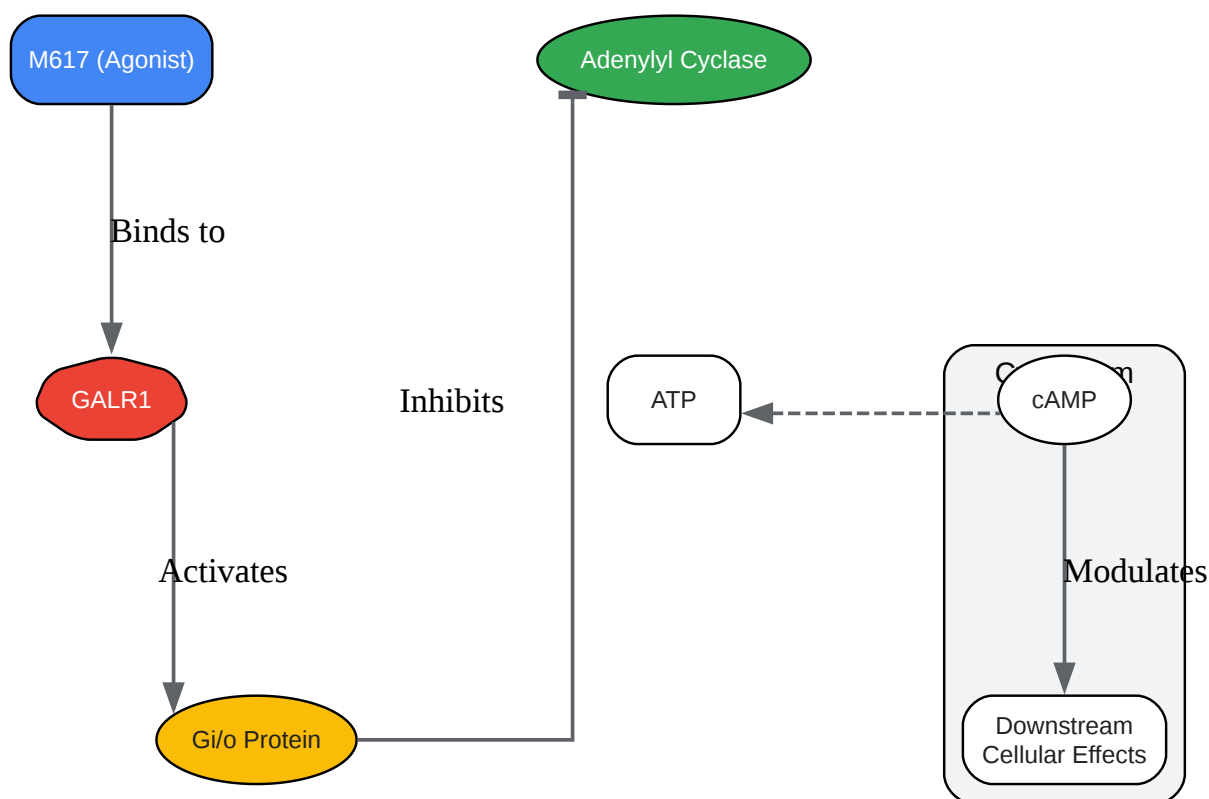
- Membrane Preparation:
 - Culture cells expressing GALR1 and harvest them.
 - Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend it in the assay buffer.

- Determine the protein concentration of the membrane preparation.
- Assay Setup:
 - In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
 - Initiate the binding reaction by adding the membrane preparation to each well.
 - To determine non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.
 - To determine total binding, only the radioligand and membranes are added.
- Incubation:
 - Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measurement of Radioactivity:
 - Place the filters in scintillation vials with a scintillation cocktail.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

- Determine the IC₅₀ value from the competition curve using non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

GALR1 Signaling Pathway

Activation of GALR1 by an agonist like M617 initiates a signaling cascade that is primarily mediated by inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.



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GALR1 Signaling Pathway Activation

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References

- 1. pnas.org [pnas.org]
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